molecular formula C10H11N3 B580872 (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile CAS No. 1213878-11-5

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

Cat. No.: B580872
CAS No.: 1213878-11-5
M. Wt: 173.219
InChI Key: SRTGBZLPXOKAQC-JTQLQIEISA-N
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Description

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a chiral organic compound that features a pyridine ring substituted with a pyrrolidine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with the pyrrolidine moiety through nucleophilic substitution reactions.

    Introduction of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups depending on the reagents used.

Scientific Research Applications

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.

    5-(Pyrrolidin-2-yl)pyridine-2-carboxamide: A structurally similar compound with an amide group instead of a nitrile group.

    5-(Pyrrolidin-2-yl)pyridine-2-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

(S)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is unique due to its specific chiral configuration and the presence of a nitrile group, which imparts distinct chemical and biological properties. Its enantiomer, ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile, may exhibit different biological activities due to the difference in stereochemistry.

Properties

CAS No.

1213878-11-5

Molecular Formula

C10H11N3

Molecular Weight

173.219

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m0/s1

InChI Key

SRTGBZLPXOKAQC-JTQLQIEISA-N

SMILES

C1CC(NC1)C2=CN=C(C=C2)C#N

Origin of Product

United States

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